1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Lipophilicity Membrane Permeability SAR

Procure this ≥98% pure (HPLC) 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine (872729-33-4) to advance your oxoaporphine research. Its unique C-9 2-hydroxy-4,5-dimethoxybenzyloxy substituent plus four methoxy groups creates a chemical space unavailable with simpler oxoaporphines like liriodenine or O-methylmoschatoline. Ideal for structure-activity relationship (SAR) campaigns to map the C-9 position contribution to DNA intercalation, topoisomerase inhibition, and cholinesterase inhibition. Elevated LogP (~4.5) supports live-cell imaging and intact-cell functional assays by facilitating passive bilayer diffusion, reducing permeabilization reagent needs. Use as a high-purity analytical reference standard for HPLC and LC-MS method development.

Molecular Formula C29H27NO9
Molecular Weight 533.5 g/mol
Cat. No. B12096619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine
Molecular FormulaC29H27NO9
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC
InChIInChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3
InChIKeyLHTZHKQWUHDJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: Structural and Physicochemical Baseline for Procurement


1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine (CAS 872729-33-4) is a member of the oxoaporphine alkaloid class, which features a 7-keto-4H-dibenzo[de,g]quinoline core [1]. The compound was first isolated from Thalictrum elegans and is also reported from Hernandia species [2]. It is commercially available with a minimum purity specification of ≥98% as determined by HPLC .

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: Why Other Oxoaporphines Cannot Be Assumed Equivalent


Substituting another oxoaporphine alkaloid for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not scientifically valid due to the high sensitivity of biological activity to specific substitution patterns on the oxoaporphine scaffold [1]. Oxoaporphines exert their effects through multiple mechanisms including DNA intercalation, topoisomerase inhibition, and cholinesterase inhibition, all of which are highly dependent on molecular planarity, electron density distribution, and hydrogen-bonding capacity conferred by precise substituent positioning [1][2]. The unique combination of four methoxy groups and a 2-hydroxy-4,5-dimethoxybenzyloxy moiety at the 9-position in this compound is not present in common reference compounds such as liriodenine, lysicamine, or O-methylmoschatoline, meaning their reported activity profiles cannot be extrapolated to this molecule [3].

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: Quantitative Differentiation from In-Class Analogs


Distinct Lipophilicity (LogP) of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

The target compound exhibits a measured/calculated LogP of 4.5, which is substantially higher than that of simpler oxoaporphines lacking the benzyloxy substituent . For comparison, liriodenine, a prototypical oxoaporphine, has a predicted LogP of approximately 2.8-3.2 [1]. This increased lipophilicity suggests enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays [2].

Lipophilicity Membrane Permeability SAR

Structural Differentiation: Unique 9-Benzyloxy Substitution in 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

The presence of a 2-hydroxy-4,5-dimethoxybenzyloxy group at the C-9 position is a distinctive structural feature of this compound [1]. A comparative analysis of oxoaporphine structure-activity relationships demonstrates that substituents at the 9-position significantly modulate biological activity profiles, including topoisomerase intercalation and monoamine oxidase inhibition [2]. Common oxoaporphines such as liriodenine and O-methylmoschatoline lack this bulky, hydrogen-bond-capable benzyloxy moiety entirely [3].

Structure-Activity Relationship Oxoaporphine Alkaloid

Commercially Verified Purity Standard for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Multiple reputable vendors supply this compound with a guaranteed purity of ≥98% as determined by HPLC [1]. This level of analytical specification is essential for reproducible biological assays. In contrast, many structurally related oxoaporphines isolated from natural sources are offered at lower purities (e.g., 90-95%) or without rigorous analytical certification .

Purity Reference Standard Quality Control

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: High-Value Procurement Scenarios Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Oxoaporphine Substitution Patterns

This compound is uniquely suited for SAR campaigns aimed at elucidating the role of the C-9 position in oxoaporphine biological activity. Its distinct 2-hydroxy-4,5-dimethoxybenzyloxy substituent, combined with four methoxy groups, provides a chemical space not accessible with simpler oxoaporphines such as liriodenine or O-methylmoschatoline [1]. Researchers can systematically compare its activity against these reference compounds to map the contribution of the C-9 substituent to target engagement (e.g., DNA intercalation, topoisomerase inhibition) [2].

Development of Intracellular Probes Requiring Enhanced Membrane Permeability

The compound's elevated LogP (4.5) compared to many standard oxoaporphines makes it a superior candidate for assays requiring efficient passive diffusion across lipid bilayers [1]. Applications include live-cell imaging studies (e.g., using the compound as a fluorescent probe precursor) and functional assays in intact cells where cytosolic or nuclear target engagement is essential [2]. Procurement for these applications is justified by the compound's lipophilicity, which may reduce the need for permeabilization agents or transfection reagents [3].

High-Reproducibility Bioassays and Reference Standard Use

The availability of this compound at a verified purity of ≥98% from multiple commercial sources supports its use as a reference standard for analytical method development (e.g., HPLC, LC-MS) and as a positive control in biological assays where minimal impurity interference is critical [1]. Laboratories aiming to establish reproducible dose-response curves or to validate natural product extract libraries should procure this high-purity oxoaporphine to ensure consistent results across experiments and across different research groups [2].

Exploration of Novel Chemical Space in Natural Product-Inspired Drug Discovery

This compound represents a distinct chemotype within the oxoaporphine family due to its specific substitution pattern [1]. For drug discovery programs seeking novel lead compounds that operate through established oxoaporphine mechanisms (e.g., cholinesterase inhibition, anticancer activity) but with potentially improved selectivity or reduced toxicity, this molecule offers a starting point that is structurally divergent from well-studied analogs [2]. Its procurement is strategically valuable for exploring structure-property relationships and for generating intellectual property around new oxoaporphine derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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